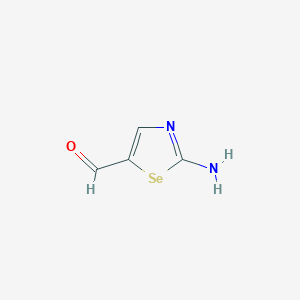
2-Amino-1,3-selenazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1,3-selenazole-5-carbaldehyde is a selenium-containing heterocyclic compoundThe presence of selenium in the heterocyclic ring imparts distinct reactivity and biological activity to these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3-selenazole-5-carbaldehyde can be achieved through a modified Hantzsch method. This involves the reaction of bromo-malonaldehyde with selenourea under controlled conditions . The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the formation of the selenazole ring.
- The product is then purified using standard techniques such as recrystallization or chromatography.
Bromo-malonaldehyde: reacts with in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1,3-selenazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Corresponding alcohols.
Substitution: Various substituted selenazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1,3-selenazole-5-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-1,3-selenazole-5-carbaldehyde involves its interaction with various molecular targets. The selenium atom in the heterocyclic ring can participate in redox reactions, influencing cellular oxidative stress pathways. This can lead to the modulation of enzyme activity and the induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
2-Amino-1,3-thiazole-5-carbaldehyde: Contains sulfur instead of selenium.
2-Amino-1,3-oxazole-5-carbaldehyde: Contains oxygen instead of selenium.
Comparison:
Reactivity: 2-Amino-1,3-selenazole-5-carbaldehyde is more reactive due to the presence of selenium, which has unique redox properties compared to sulfur and oxygen.
Biological Activity: The selenium-containing compound exhibits distinct biological activities, including higher antimicrobial and anticancer potential.
Stability: Selenium compounds are generally less stable than their sulfur and oxygen analogs, requiring careful handling and storage.
Eigenschaften
Molekularformel |
C4H4N2OSe |
|---|---|
Molekulargewicht |
175.06 g/mol |
IUPAC-Name |
2-amino-1,3-selenazole-5-carbaldehyde |
InChI |
InChI=1S/C4H4N2OSe/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) |
InChI-Schlüssel |
BTVHWBRHOPYZLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C([Se]C(=N1)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


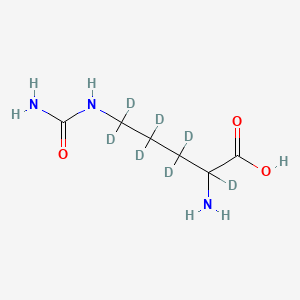

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
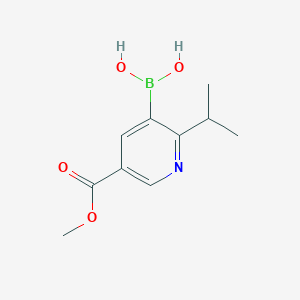

![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
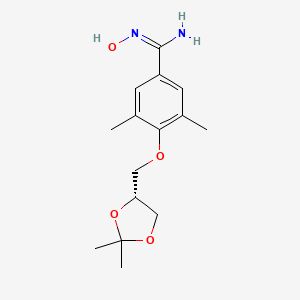
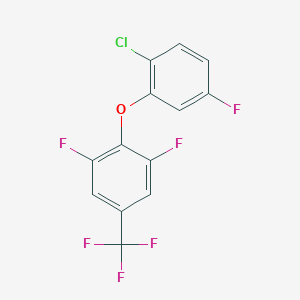
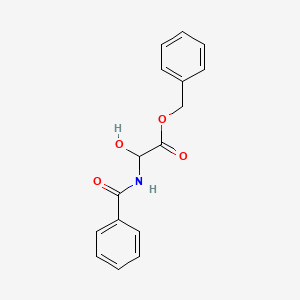
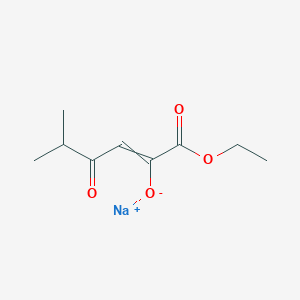
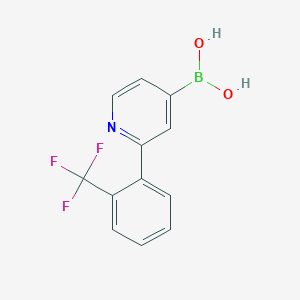
![5-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]carbonyl}-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B14084258.png)
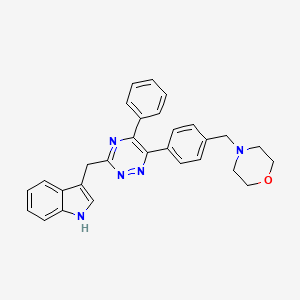
![4-[(4-Nitrophenyl)methyl]-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide](/img/structure/B14084276.png)
